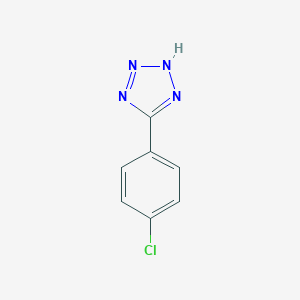

5-(4-chlorophenyl)-1H-tetrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKOVWIBDZMJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292881 | |

| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16687-61-9 | |

| Record name | 5-(4-Chlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16687-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis, History, and Biological Potential of 5-(4-chlorophenyl)-1H-tetrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and potential biological applications of 5-(4-chlorophenyl)-1H-tetrazole. While the specific discovery of this compound is not well-documented in publicly available literature, the history of the tetrazole ring system dates back to the late 19th century. This guide details the evolution of synthetic methodologies for 5-substituted-1H-tetrazoles, with a focus on the prevalent [3+2] cycloaddition reaction. Although extensive biological data for the parent compound is limited, this document explores the diverse biological activities of its derivatives, including their potential as anticancer and enzyme inhibitory agents. Detailed experimental protocols for the synthesis and a common biological assay are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction: The Significance of the Tetrazole Moiety

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, is a bioisostere of the carboxylic acid group.[1] This bioisosteric relationship allows tetrazole-containing compounds to mimic the biological activity of their carboxylic acid counterparts while often exhibiting improved metabolic stability and pharmacokinetic properties.[1] Consequently, the tetrazole scaffold is a key component in a number of approved drugs and a frequent subject of drug discovery programs.

History and Discovery

The history of tetrazoles began in 1885 with the first synthesis of a tetrazole derivative by the Swedish chemist J. A. Bladin.[1] A pivotal advancement in the synthesis of 5-substituted 1H-tetrazoles, the class to which this compound belongs, was the development of the [3+2] cycloaddition reaction between a nitrile and an azide.[1] Early iterations of this reaction often involved hazardous reagents like hydrazoic acid. A significant improvement was reported in 1958 by Finnegan and co-workers, who developed a safer and more efficient protocol using sodium azide and ammonium chloride in dimethylformamide (DMF).[1] This foundational work has been the basis for numerous modern synthetic approaches.

While the specific first synthesis and characterization of this compound is not clearly documented in readily available scientific literature, its synthesis falls under the well-established methodologies for creating 5-aryl-1H-tetrazoles.

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the [3+2] cycloaddition of 4-chlorobenzonitrile with an azide source. Various catalysts and reaction conditions have been developed to improve the efficiency, safety, and environmental footprint of this transformation.

General Synthesis Workflow

The overall synthetic strategy involves the reaction of a nitrile with an azide, often facilitated by a catalyst, to form the tetrazole ring.

Experimental Protocols

This method utilizes a Lewis acid catalyst and microwave irradiation to accelerate the reaction.

Materials:

-

4-chlorobenzonitrile

-

Sodium azide (NaN₃)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Isopropanol

-

Water

-

Saturated aqueous sodium bicarbonate

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a 30 mL Pyrex microwave reaction tube, add 4-chlorobenzonitrile (274 mg, 2 mmol), NaN₃ (260 mg, 4 mmol), and Sc(OTf)₃ (197 mg, 0.4 mmol).[2]

-

Add 8 mL of a 3:1 isopropanol-water mixture to the reaction tube and seal it.[2]

-

Place the reaction tube in a microwave reactor and heat to 160°C for 1 hour with magnetic stirring.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 50:50 ether-hexane mobile phase.[2]

-

Upon completion, cool the reaction mixture and dilute it with 20 mL of saturated aqueous sodium bicarbonate.[2]

-

Extract the aqueous mixture with ethyl acetate (2 x 15 mL).[2]

-

Acidify the aqueous phase to pH ≤ 2 with concentrated hydrochloric acid under ice bath cooling.[2]

-

Extract the resulting precipitate with ethyl acetate (3 x 15 mL).[2]

-

Combine all organic phases and dry over anhydrous sodium sulfate.[2]

-

Concentrate the organic phase by rotary evaporation under reduced pressure at 40°C.[2]

-

Purify the crude product by recrystallization from ethyl acetate and hexane.[2]

This protocol employs a heterogeneous catalyst, which can simplify product purification.

Materials:

-

4-chlorobenzonitrile

-

Sodium azide (NaN₃)

-

Nano-TiCl₄·SiO₂ catalyst

-

Dimethylformamide (DMF)

-

4N Hydrochloric acid

-

Chloroform

-

Ice water

Procedure:

-

Add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of 4-chlorobenzonitrile (1 mmol) and sodium azide (2 mmol) in 5 mL of DMF.[3]

-

Reflux the mixture for the time specified in the characterization table (typically 2 hours).[3]

-

Monitor the reaction completion by TLC.[3]

-

Cool the mixture to room temperature and remove the catalyst by filtration.[3]

-

To the filtrate, add ice water and 5 mL of 4N HCl to precipitate the product.[3]

-

Wash the resulting white solid with cold chloroform to yield the pure tetrazole.[3]

Physicochemical and Spectral Data

Below is a summary of the key physicochemical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₄ | [4] |

| Molecular Weight | 180.59 g/mol | [4] |

| CAS Number | 16687-61-9 | [4] |

| Melting Point | 260-264 °C (decomposition) | [5] |

| ¹H NMR (DMSO-d₆, δ) | 11.60 (br peak, 1H), 8.07 (d, J=8.28 Hz, 2H), 7.70 (d, J=8.25 Hz, 2H) | [2] |

| ¹³C NMR (DMSO-d₆, δ) | 155.8 (br peak), 136.9, 130.6, 129.7, 124.1 | [2] |

| IR (KBr, νₘₐₓ/cm⁻¹) | 3385 (br), 1645 (mid), 1634 (mid) | [2] |

Biological Activity and Potential Applications

While comprehensive biological screening data for this compound is limited in the public domain, the tetrazole scaffold is a well-established pharmacophore. The biological activities of various derivatives of this compound have been investigated, suggesting potential therapeutic applications for this class of compounds.

Anticancer Activity of Derivatives

Derivatives of this compound have been explored for their potential as anticancer agents. One study designed a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which can be considered derivatives of a 1-substituted this compound core, as microtubule destabilizers.

| Compound ID | Modification of Core Structure | Target Cell Line | IC₅₀ (µM) | Reference |

| 6-31 | 1-(2-methylphenyl)-5-[4-(3,5-dimethoxyphenyl)piperazine-1-carbonyl]-1H-tetrazole | SGC-7901 (gastric cancer) | 0.090 | [6] |

| A549 (lung cancer) | 0.120 | [6] | ||

| HeLa (cervical cancer) | 0.650 | [6] |

These derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Enzyme Inhibition by Derivatives

A derivative of this compound has been identified as a potent inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in respiratory diseases like COPD.

| Compound ID | Modification of Core Structure | Target Enzyme | IC₅₀ (nM) | Reference |

| 30 | 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole | GSNOR | <15 | [7] |

This compound demonstrated good oral bioavailability and efficacy in a cigarette smoke-induced mouse model of COPD.[7]

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for mild steel in acidic environments, a relevant application in the oil and gas industry.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| 100 | 85.3 | [8] |

| 200 | 89.1 | [8] |

| 300 | 91.2 | [8] |

| 400 | 92.6 | [8] |

| 500 | 93.8 | [8] |

The compound acts as a mixed-type inhibitor, and its adsorption on the steel surface follows the Langmuir adsorption isotherm.[8]

Experimental Protocol for Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cells to be tested (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion

This compound is a readily accessible compound through established synthetic methodologies, primarily the [3+2] cycloaddition of 4-chlorobenzonitrile and an azide source. While the specific historical details of its discovery are not prominent, the broader history of tetrazole chemistry is rich and has led to significant applications in various scientific fields. Although comprehensive biological data for the parent compound is sparse, its derivatives have shown significant promise as anticancer agents and enzyme inhibitors, highlighting the therapeutic potential of the this compound scaffold. Further investigation into the biological activities of the core compound is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers interested in exploring this versatile chemical entity.

References

- 1. This compound | 16687-61-9 | Benchchem [benchchem.com]

- 2. scielo.org.za [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole | 303144-84-5 | Benchchem [benchchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. This compound | C7H5ClN4 | CID 257758 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Electronic Structure of 5-(4-chlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic structure of 5-(4-chlorophenyl)-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key theoretical and experimental findings, presenting quantitative data, methodologies, and conceptual frameworks relevant to its molecular properties and potential applications.

Core Molecular Properties

This compound is a heterocyclic compound featuring a tetrazole ring linked to a chlorophenyl group. The tetrazole moiety is a well-established bioisostere for carboxylic acids, making this class of compounds particularly relevant in drug design for enhancing metabolic stability and receptor binding. Understanding the electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Optimized Molecular Geometry

The geometric parameters of this compound have been determined experimentally through X-ray diffraction and computationally via Density Functional Theory (DFT). The molecule consists of two planar ring systems, the tetrazole and the chlorophenyl rings. A key structural feature is the dihedral angle between these two rings, which influences the molecule's overall conformation and electronic conjugation.

Experimental studies have shown that in the crystalline state, the molecule can exist in a nearly planar conformation. Theoretical calculations, typically employing the B3LYP functional with a 6-311G(d,p) basis set, provide optimized geometries that are in good agreement with experimental data.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-Cl | 1.745 |

| C-C (phenyl) | 1.388 - 1.397 | |

| C-N (tetrazole) | 1.335 - 1.348 | |

| N-N (tetrazole) | 1.309 - 1.352 | |

| Bond Angles | C-C-C (phenyl) | 118.9 - 120.6 |

| C-C-N (ring linkage) | 120.1 | |

| N-N-N (tetrazole) | 106.8 - 110.5 | |

| Dihedral Angle | Phenyl-Tetrazole | ~17.4° |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-Ray Diffraction

A standard experimental approach to determine the molecular geometry involves the following steps:

-

Crystal Growth: Single crystals of this compound are grown, often by slow evaporation from a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

Computational Protocol: Density Functional Theory (DFT)

Theoretical calculations are typically performed using the following methodology:

-

Software: Gaussian suite of programs is commonly used.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

-

Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost.

-

Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.87 |

A larger energy gap suggests higher stability and lower chemical reactivity.

Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken population analysis provides a means of estimating the partial atomic charges, which indicates the distribution of electron density across the molecule. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms

| Atom | Charge (a.u.) |

| Cl | -0.08 |

| C (attached to Cl) | 0.05 |

| C (attached to tetrazole) | 0.12 |

| N1 (tetrazole) | -0.25 |

| N2 (tetrazole) | -0.18 |

| N3 (tetrazole) | -0.19 |

| N4 (tetrazole) | -0.23 |

| C5 (tetrazole) | 0.35 |

The MEP map typically shows negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Visualizing Theoretical Concepts

The following diagrams illustrate the workflow of a typical theoretical study and the relationships between key electronic properties.

Caption: Workflow for a theoretical study of molecular electronic structure.

Caption: Relationship between key electronic properties and chemical reactivity.

Hypothetical Signaling Pathway Involvement

Given the role of tetrazoles as carboxylic acid bioisosteres, this compound could potentially interact with biological targets that recognize carboxylate groups. A plausible, albeit hypothetical, scenario involves its interaction with a receptor or enzyme where a specific acidic residue is crucial for binding or catalysis. For instance, it could act as a competitive inhibitor of an enzyme that processes a carboxylate-containing substrate.

A Comprehensive Technical Guide to the Computational Analysis of 5-(4-chlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to the computational and experimental analysis of 5-(4-chlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a detailed examination of its electronic and structural properties through computational modeling, alongside established experimental protocols for its synthesis and characterization. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and application of tetrazole derivatives, facilitating a deeper understanding of their behavior at a molecular level. All quantitative data from computational and experimental analyses are summarized in structured tables for comparative review. Furthermore, key workflows and conceptual relationships are visualized using Graphviz diagrams to enhance comprehension.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique electronic structure and ability to act as bioisosteres for carboxylic acids have made them crucial pharmacophores in drug discovery.[1][2] The subject of this guide, this compound, has garnered attention for its potential applications in various fields, including as a corrosion inhibitor for mild steel.[3] A thorough understanding of its molecular properties is paramount for the rational design of new therapeutic agents and functional materials.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5] This guide will detail the computational workflow for analyzing this compound, from initial structure optimization to the calculation of key quantum chemical parameters. In parallel, we provide detailed experimental methodologies for its synthesis and characterization, ensuring a well-rounded understanding of this compound.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These include both experimentally determined and computationally derived data.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [6] |

| Molecular Weight | 180.59 g/mol | [6] |

| CAS Number | 16687-61-9 | [6] |

| Melting Point | 250-251 °C | [7] |

| IUPAC Name | This compound | [6] |

Computational Analysis Workflow

The computational analysis of this compound typically follows a structured workflow designed to accurately predict its molecular and electronic properties. This process, from initial structure preparation to the analysis of calculated parameters, is crucial for understanding the molecule's behavior and reactivity.

Detailed Computational Methodology

The computational study of this compound is effectively carried out using Density Functional Theory (DFT). A widely used and reliable method involves the B3LYP hybrid functional combined with a suitable basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[1]

Protocol for DFT Calculations:

-

Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed without any symmetry constraints to find the minimum energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.[1]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.[1]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Computed Molecular Properties

The following table summarizes key quantum chemical parameters calculated for this compound using DFT at the B3LYP/6-31G(d,p) level of theory.[1]

| Parameter | Symbol | Value (eV) | Description |

| Energy of HOMO | EHOMO | -7.18 | Represents the electron-donating ability of the molecule. |

| Energy of LUMO | ELUMO | -1.02 | Represents the electron-accepting ability of the molecule. |

| Energy Gap | ΔE | 6.16 | The difference between ELUMO and EHOMO, indicating chemical reactivity and stability. |

| Electronegativity | χ | 4.10 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 3.08 | A measure of the molecule's resistance to charge transfer. |

| Chemical Softness | σ | 0.32 | The reciprocal of chemical hardness, indicating the ease of charge transfer. |

Experimental Protocols

The synthesis and characterization of this compound are fundamental to validating computational findings and for its practical applications.

Synthesis of this compound

A common and efficient method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[8][9]

Detailed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzonitrile (1 mmol) and sodium azide (1.5 mmol) in N,N-dimethylformamide (DMF) (10 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable Lewis acid, such as zinc chloride (ZnCl₂) (0.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (50 mL).

-

Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the tetrazole product.

-

Isolation and Purification: Filter the resulting solid precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Spectroscopic Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, δ): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring. Typically, two doublets in the aromatic region (around 7.5-8.5 ppm) are observed due to the para-substitution pattern. A broad singlet for the N-H proton of the tetrazole ring may also be observed, often at a higher chemical shift.[7]

-

¹³C NMR (DMSO-d₆, δ): The carbon NMR spectrum will show signals for the carbon atoms of the chlorophenyl ring and the tetrazole ring. The carbon atom of the tetrazole ring typically appears at a downfield chemical shift (around 155 ppm).[7]

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | N-H stretching |

| ~1600-1450 | C=C and C=N stretching |

| ~1100-1000 | Tetrazole ring vibrations |

| ~850-800 | C-H out-of-plane bending |

| ~750 | C-Cl stretching |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (180.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion peak cluster.

Structure-Property Relationships

The computational and experimental data can be integrated to understand the structure-property relationships of this compound. For instance, in the context of corrosion inhibition, the electronic properties derived from DFT calculations can explain its effectiveness.

A high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of a metal, while a low ELUMO value indicates a propensity to accept electrons from the metal surface. This dual capability facilitates strong adsorption on the metal surface, forming a protective layer and thus inhibiting corrosion. The charge distribution, with high electron density on the nitrogen atoms of the tetrazole ring, further promotes chemisorption.

Conclusion

This technical guide has provided a comprehensive overview of the computational and experimental analysis of this compound. The detailed methodologies for DFT calculations and experimental synthesis and characterization offer a robust framework for researchers. The presented data, organized in clear tables and workflows, facilitates a deeper understanding of the molecular properties of this important tetrazole derivative. The integration of computational and experimental approaches is crucial for the continued exploration and application of this compound in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. This compound | C7H5ClN4 | CID 257758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 16687-61-9 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

The Formation of 5-(4-chlorophenyl)-1H-tetrazole: A Deep Dive into Synthesis and Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis and reaction mechanism for the formation of 5-(4-chlorophenyl)-1H-tetrazole, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of prevalent synthetic methodologies, mechanistic insights, and detailed experimental protocols.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. The 5-substituted-1H-tetrazole moiety is of particular interest as it is recognized as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. This compound, in particular, serves as a crucial building block in the synthesis of various pharmaceuticals. Its formation is most commonly achieved through a [3+2] cycloaddition reaction between 4-chlorobenzonitrile and an azide source.

Synthesis of this compound

The synthesis of this compound is predominantly achieved through the reaction of 4-chlorobenzonitrile with sodium azide, often facilitated by a catalyst and heat. A variety of catalysts and solvent systems have been developed to improve reaction efficiency, yield, and safety.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Summary of Synthetic Protocols

The following table summarizes various reported methods for the synthesis of this compound, highlighting the diversity of catalysts and conditions employed.

| Catalyst/Promoter | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sc(OTf)₃ | 4-chlorobenzonitrile, NaN₃ | Isopropanol:Water (3:1) | 160 (Microwave) | 1 | High | |

| Nano-TiCl₄·SiO₂ | 4-chlorobenzonitrile, NaN₃ | DMF | Reflux | 2 | Good | |

| Silica Sulfuric Acid | 4-chlorobenzonitrile, NaN₃ | DMF | - | - | 72-95 | |

| Zinc Salts | 4-chlorobenzonitrile, NaN₃ | Water | - | - | High | |

| Fe₃O₄@chitin | 4-chlorobenzonitrile, NaN₃ | [bmim][N₃] | 110 | - | 98 |

Detailed Experimental Protocol (Sc(OTf)₃ catalyzed)

This protocol is based on the microwave-assisted synthesis using Scandium(III) triflate as a catalyst.

Materials:

-

4-chlorobenzonitrile (274 mg, 2 mmol)

-

Sodium azide (NaN₃) (260 mg, 4 mmol)

-

Scandium(III) triflate (Sc(OTf)₃) (197 mg, 0.4 mmol)

-

Isopropanol

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

To a 30 mL Pyrex microwave reaction tube, add 4-chlorobenzonitrile, sodium azide, and Sc(OTf)₃.

-

Add 8 mL of a 3:1 isopropanol-water mixture to the tube and seal it.

-

Place the reaction tube in a Milestone Start Synth microwave reactor and heat at 160°C for 1 hour with magnetic stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an ether-hexane (50:50) mixture as the eluent.

-

Upon completion, dilute the reaction mixture with 20 mL of saturated aqueous sodium bicarbonate and extract with 2 x 15 mL of ethyl acetate.

-

Acidify the aqueous phase with concentrated hydrochloric acid to pH ≤ 2 under ice bath cooling.

-

Extract the resulting precipitate with 3 x 15 mL of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate by rotary evaporation under reduced pressure at 40°C.

-

Further dry the product under high vacuum.

-

Purify the crude product by recrystallization from ethyl acetate and hexane to yield this compound as a white solid.

Product Characterization Data

| Property | Value | Reference |

| Appearance | White solid | |

| Melting Point | 250-251 °C | |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 11.60 (br s, 1H), 8.07 (d, J=8.28 Hz, 2H), 7.70 (d, J=8.25 Hz, 2H) | |

| ¹³C NMR (DMSO-d₆, 75 MHz) | δ 155.8 (br), 136.9, 130.6, 129.7, 124.1 | |

| IR (KBr, cm⁻¹) | 3385 (br), 1645 (m), 1634 (m) |

Reaction Mechanism

The formation of 5-substituted-1H-tetrazoles from nitriles and azides is a formal [3+2] cycloaddition reaction. While often depicted as a concerted process, there is considerable debate in the literature, with evidence pointing towards a more complex, stepwise mechanism, particularly when using azide salts.

Mechanistic Pathways

Density functional theory (DFT) calculations suggest that the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise addition. A key proposed mechanism involves an initial nitrile activation step, leading to the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring.

The activation barriers for this reaction are significantly influenced by the electronic nature of the substituent on the nitrile. Electron-withdrawing groups, such as the chloro group in 4-chlorobenzonitrile, facilitate the reaction.

Caption: Proposed mechanism for tetrazole formation involving nitrile activation.

Role of Catalysts

Lewis acid catalysts, such as zinc(II) salts, play a crucial role in activating the nitrile group. The coordination of the Lewis acid to the nitrogen atom of the nitrile makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. This coordination significantly lowers the activation energy barrier for the reaction.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the [3+2] cycloaddition of 4-chlorobenzonitrile and sodium azide is a well-established and versatile reaction. The development of various catalytic systems has significantly improved the efficiency and applicability of this transformation. Mechanistic studies, supported by computational calculations, suggest a stepwise pathway involving nitrile activation and the formation of an imidoyl azide intermediate. This in-depth guide provides researchers with the necessary information to effectively synthesize and understand the formation of this important heterocyclic compound.

Spectroscopic Characterization of 5-(4-chlorophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-(4-chlorophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. This document details the key spectroscopic data and provides comprehensive experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chemical Structure and Properties

This compound is a solid organic compound with the molecular formula C₇H₅ClN₄ and a molecular weight of 180.59 g/mol .[1][2] The structural integrity of the compound is crucial for its biological activity and material properties, necessitating thorough spectroscopic analysis for confirmation.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |

| 11.60 - 16.81 | broad singlet | - | N-H (tetrazole) | DMSO-d₆ |

| 8.00 - 8.07 | doublet | 8.28 - 8.8 | 2H, Ar-H | DMSO-d₆ |

| 7.61 - 7.70 | doublet | 8.25 - 8.8 | 2H, Ar-H | DMSO-d₆ |

Data compiled from multiple sources.[3][4][5][6]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Solvent |

| 154.96 - 155.8 | C (tetrazole) | DMSO-d₆ |

| 135.82 - 136.9 | C-Cl | DMSO-d₆ |

| 129.43 - 130.6 | Ar-CH | DMSO-d₆ |

| 128.61 - 129.7 | Ar-CH | DMSO-d₆ |

| 123.1 - 124.1 | C-C (ipso-carbon attached to tetrazole) | DMSO-d₆ |

Data compiled from multiple sources.[3][4][5][6]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3385 | broad | N-H stretching |

| 2927 - 2696 | - | C-H stretching (aromatic) |

| 1634 - 1650 | medium | C=N stretching (tetrazole ring) |

| 1457 - 1437 | - | C=C stretching (aromatic ring) |

| 1095 - 1083 | - | C-Cl stretching |

Data compiled from multiple sources.[3][4][5][6]

Table 4: Mass Spectrometry Data

| Technique | m/z | Assignment |

| GC-MS | 180 | [M]⁺ |

| GC-MS | 152 | [M-N₂]⁺ |

| GC-MS | 125 | [M-N₂-HCN]⁺ |

Data from PubChem.[1]

Table 5: UV-Visible Spectroscopic Data

| λmax (nm) | Solvent |

| 214, 254 | Ethanol |

Data from ACS Publications.[6]

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 300 MHz or 400 MHz NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -2 to 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -10 to 200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[7]

-

Ensure the sample is fully dissolved and free of particulate matter.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent, such as ethanol.

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.[8]

-

Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationships between the different analytical techniques.

Caption: Workflow for the spectroscopic characterization.

Caption: Logical relationships between techniques and derived information.

References

- 1. This compound | C7H5ClN4 | CID 257758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4-氯苯基)-1H-四唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. This compound CAS#: 16687-61-9 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uoguelph.ca [uoguelph.ca]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to 5-(4-chlorophenyl)-1H-tetrazole: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 5-(4-chlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis and purification, and explores its potential biological mechanism of action as a microtubule destabilizing agent.

Core Chemical and Physical Properties

This compound, with the CAS number 16687-61-9 , is a white to off-white solid compound.[1] Its core structure consists of a tetrazole ring substituted with a 4-chlorophenyl group. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16687-61-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅ClN₄ | [2][3] |

| Molecular Weight | 180.59 g/mol | [2][3] |

| Melting Point | 260-264 °C (decomposes) | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 3.95 ± 0.10 (Predicted) | [1] |

| InChI Key | BGKOVWIBDZMJPN-UHFFFAOYSA-N | [2] |

| SMILES | Clc1ccc(cc1)-c2nnn[nH]2 | [2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction between 4-chlorobenzonitrile and an azide source, a well-established method for the formation of 5-substituted-1H-tetrazoles.[3]

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

4-chlorobenzonitrile

-

Sodium azide (NaN₃)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Isopropanol

-

Water

-

Saturated aqueous sodium bicarbonate

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

Equipment:

-

30 mL Pyrex microwave reaction tube with a magnetic stirrer

-

Microwave reactor

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 30 mL Pyrex microwave reaction tube, add 4-chlorobenzonitrile (274 mg, 2 mmol), sodium azide (260 mg, 4 mmol), and scandium(III) triflate (197 mg, 0.4 mmol).[3]

-

Add 8 mL of a 3:1 isopropanol-water mixture to the reaction tube and seal it.[3]

-

Place the reaction tube in a microwave reactor and heat to 160°C for 1 hour with magnetic stirring.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 50:50 mixture of ether and hexane as the eluent.[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the reaction mixture with 20 mL of saturated aqueous sodium bicarbonate and extract with 2 x 15 mL of ethyl acetate.[3]

-

Cool the aqueous phase in an ice bath and acidify to a pH of ≤ 2 with concentrated hydrochloric acid.[3]

-

A precipitate will form. Extract the precipitate with 3 x 15 mL of ethyl acetate.[3]

-

Combine all organic phases and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and concentrate the organic phase by rotary evaporation at 40°C under reduced pressure.[3]

-

Further dry the resulting solid under high vacuum.[3]

Purification

The crude product can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.[3]

Potential Biological Activity and Signaling Pathway

While direct studies on the specific signaling pathways modulated by this compound are limited, extensive research on tetrazole derivatives suggests a likely mechanism of action through the disruption of microtubule dynamics. Several tetrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This interaction prevents the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The proposed signaling pathway, based on the activity of related tetrazole derivatives, involves the following steps:

-

Cellular Uptake: this compound enters the cell.

-

Tubulin Binding: The compound binds to the colchicine binding site on β-tubulin subunits.

-

Inhibition of Microtubule Polymerization: This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules.

-

Disruption of Mitotic Spindle: The lack of functional microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

-

G2/M Cell Cycle Arrest: The cell's checkpoint mechanisms detect the defective mitotic spindle and arrest the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This mechanism of action makes tetrazole derivatives, and by extension this compound, promising candidates for the development of novel anticancer agents.

References

- 1. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells | Semantic Scholar [semanticscholar.org]

- 3. This compound | 16687-61-9 | Benchchem [benchchem.com]

- 4. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(4-chlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-(4-chlorophenyl)-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the detailed crystallographic data, experimental protocols for its synthesis and crystal growth, and a procedural overview of its structural determination.

Introduction

This compound belongs to the class of tetrazoles, which are heterocyclic compounds recognized for their wide range of biological activities and applications as carboxylic acid bioisosteres in drug design. Understanding the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationships, guiding further molecular modifications, and for the rational design of novel therapeutic agents. This guide presents a detailed examination of the solid-state architecture of this compound, based on single-crystal X-ray diffraction studies.

Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1. The crystal structure reveals the presence of two independent molecules in the asymmetric unit, a notable feature that gives rise to conformational differences.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 774204[1] |

| Empirical Formula | C₇H₅ClN₄ |

| Formula Weight | 180.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.938(2) |

| b (Å) | 10.117(2) |

| c (Å) | 14.381(3) |

| α (°) | 90 |

| β (°) | 109.99(3) |

| γ (°) | 90 |

| Volume (ų) | 1492.2(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.608 |

| Absorption Coefficient (mm⁻¹) | 0.467 |

| F(000) | 736 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| θ range for data collection (°) | 2.23 to 27.50 |

| Reflections collected | 8564 |

| Independent reflections | 3422 [R(int) = 0.026] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1098 |

| R indices (all data) | R₁ = 0.0576, wR₂ = 0.1203 |

Molecular and Crystal Structure Insights

The crystal structure of this compound, as reported by Xu et al. (2010), presents two independent molecules in the asymmetric unit.[2] One molecule is nearly planar, with a small dihedral angle between the tetrazole and phenyl rings. In contrast, the second molecule exhibits a significant twist between the two ring systems. This conformational polymorphism in the solid state is an important consideration for computational modeling and understanding intermolecular interactions.

In the crystal packing, adjacent molecules are linked by N—H···N hydrogen bonds, forming chains. These chains are further organized into a three-dimensional supramolecular architecture through weaker intermolecular interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction between 4-chlorobenzonitrile and an azide source, such as sodium azide. Various catalysts can be employed to facilitate this reaction. A representative protocol is detailed below.

Materials:

-

4-chlorobenzonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 to 2 equivalents) and a catalytic amount of zinc chloride (e.g., 10 mol%).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield crystalline this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

If crystals do not form, induce crystallization by gentle scratching of the inner surface of the container with a glass rod or by adding a seed crystal.

-

Alternatively, employ slow evaporation techniques by leaving the saturated solution in a loosely covered container in a vibration-free environment.

-

Once well-formed crystals of suitable size are obtained, carefully select one for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data is then corrected for various factors such as Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refinement converges to provide the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Logical relationship of inputs, processes, and outputs in determining the crystal structure.

References

tautomerism in 5-substituted-1H-tetrazoles

An In-depth Technical Guide on the Core of Tautomerism in 5-Substituted-1H-Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, are of significant interest in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in drug design.[1][2][3] The 5-substituted-1H-tetrazoles exhibit prototropic tautomerism, existing as a dynamic equilibrium between the 1H- and 2H-tautomeric forms.[2][3][4] The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, polarity, and ability to engage in hydrogen bonding. These properties, in turn, profoundly influence the pharmacokinetic and pharmacodynamic profile of tetrazole-containing drug candidates. This technical guide provides a detailed exploration of the factors governing this tautomerism, experimental methodologies for its characterization, and quantitative data to inform the design of 5-substituted-1H-tetrazoles in drug development.

The Tautomeric Equilibrium in 5-Substituted-1H-Tetrazoles

The involves the migration of a proton between the N1 and N2 positions of the tetrazole ring, leading to two distinct isomers (Figure 1). In solution, these tautomers are in a dynamic equilibrium.[2] Generally, the 1H-tautomer is more prevalent in the condensed phase and in polar solvents, while the 2H-tautomer is often found to be more stable in the gas phase.[3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of the 4-Chlorophenyl Group in the Biological Activity of 5-(4-chlorophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1H-tetrazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The molecule consists of a tetrazole ring, a known bioisostere of a carboxylic acid group, attached to a 4-chlorophenyl moiety. This technical guide delves into the critical role of the 4-chlorophenyl group in defining the compound's physicochemical properties and biological activities, including its anticancer and anti-inflammatory effects. The presence and position of the chlorine atom on the phenyl ring are crucial in modulating the molecule's interactions with biological targets.

The tetrazole ring itself contributes to the metabolic stability of the compound.[1] However, it is the nature of the substituent at the 5-position of the tetrazole ring that largely dictates its biological efficacy. The 4-chlorophenyl group, in particular, has been shown to be a key determinant of the molecule's potency in various therapeutic areas. This is attributed to the electronic and steric properties of the chlorine atom, which can influence binding affinity to target proteins and overall pharmacological profile.[2][3] Halogen atoms, such as chlorine, can significantly impact a drug's metabolic stability and permeability.[4]

Physicochemical Properties

The introduction of a chlorine atom to the para-position of the phenyl ring in 5-phenyl-1H-tetrazole influences its electronic distribution and lipophilicity. This substitution can enhance the compound's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

| Property | 5-phenyl-1H-tetrazole | This compound | Reference |

| Melting Point (°C) | 215-216 | 261-263 | [5] |

Synthesis

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide.[1] This reaction is often catalyzed by various reagents to improve yield and reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on commonly employed methods.[6][7]

Materials:

-

4-chlorobenzonitrile

-

Sodium azide (NaN3)

-

Catalyst (e.g., zinc chloride, ammonium chloride, or a heterogeneous catalyst)[1][7]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzonitrile and sodium azide in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to the appropriate temperature (e.g., reflux) and stir for the required duration, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst is used, it is removed by filtration.

-

The reaction mixture is then acidified with HCl to a pH of approximately 2, which protonates the tetrazole ring and may cause it to precipitate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 1: Synthetic workflow for this compound.

Biological Activities and the Role of the 4-Chlorophenyl Group

The 4-chlorophenyl group plays a significant role in the biological activity of this compound, particularly in its anticancer and anti-inflammatory properties. The electronic and steric effects of the chlorine atom can enhance binding to target enzymes and receptors.

Anticancer Activity

Derivatives of 5-phenyl-1H-tetrazole have shown cytotoxic effects against various cancer cell lines. The substitution on the phenyl ring is a key determinant of this activity. While specific comparative data for this compound versus the unsubstituted 5-phenyl-1H-tetrazole is not extensively documented in single studies, the prevalence of the 4-chloro substitution in potent anticancer tetrazole derivatives suggests its importance. For instance, derivatives of 1,5-diaryl tetrazoles have shown that the nature and position of substituents on the benzene rings are critical for their anticancer activity.[8]

| Cell Line | Compound Type | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | 1,5-diaryl tetrazole derivative | Moderate activity (IC50 = 40.68 µM for a related compound) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for a further 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[9][10]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][11]

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives is well-documented. Some of these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The 4-chlorophenyl group can contribute to the binding of the molecule to the active site of COX enzymes.

Experimental Protocol: Cyclooxygenase (COX) Inhibitor Screening Assay

This protocol is based on a fluorometric assay kit for screening COX inhibitors.[12]

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Test compound (this compound)

-

Known COX inhibitor (e.g., Celecoxib for COX-2) as a positive control

-

96-well plate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare a 10X solution of the test compound and the positive control in COX Assay Buffer.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.

-

Calculate the slope of the linear range of the fluorescence plot for each well.

-

Determine the percent inhibition of COX activity by the test compound relative to the enzyme control (no inhibitor).

-

Calculate the IC50 value of the compound for each COX isoform.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the activities of related compounds, it is plausible that it may modulate key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. The NF-κB signaling pathway is a critical regulator of inflammatory responses.[13][14] Oxidative stress can activate the NF-κB pathway, and compounds that interfere with this pathway are of therapeutic interest.[15]

The canonical NF-κB activation pathway is initiated by stimuli such as inflammatory cytokines, leading to the phosphorylation and subsequent degradation of the inhibitory IκB protein. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16]

Figure 3: Potential modulation of the NF-κB signaling pathway.

Conclusion

The 4-chlorophenyl group is a critical structural feature of this compound, significantly influencing its physicochemical properties and biological activities. The electronic and steric contributions of the chlorine atom at the para position appear to be advantageous for its anticancer and anti-inflammatory effects, likely by enhancing its interaction with specific biological targets. Further detailed structure-activity relationship studies, directly comparing a series of halogen-substituted and unsubstituted 5-phenyl-1H-tetrazole analogs, are warranted to fully elucidate the precise role of the 4-chlorophenyl moiety and to guide the design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this promising compound.

References

- 1. This compound | 16687-61-9 | Benchchem [benchchem.com]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.za [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-chlorophenyl)-1H-tetrazole from 4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-(4-chlorophenyl)-1H-tetrazole, a valuable heterocyclic compound often utilized as a bioisosteric replacement for a carboxylic acid group in medicinal chemistry. The primary synthetic route described is the [3+2] cycloaddition reaction between 4-chlorobenzonitrile and an azide source. Various catalytic systems and reaction conditions are presented to offer flexibility based on available laboratory equipment and desired reaction times.

Reaction Principle